molecular formula C7H11N3 B14539130 N-[(Pyridin-2-yl)methyl]methanediamine CAS No. 62402-27-1

N-[(Pyridin-2-yl)methyl]methanediamine

Cat. No.: B14539130
CAS No.: 62402-27-1
M. Wt: 137.18 g/mol
InChI Key: NRRJXVJPLPJTSX-UHFFFAOYSA-N
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Description

N-[(Pyridin-2-yl)methyl]methanediamine is a diamine derivative featuring a pyridin-2-ylmethyl group attached to a methanediamine backbone. The pyridine moiety provides aromaticity and basicity, while the diamine group allows for hydrogen bonding and chelation with metal ions.

Properties

CAS No.

62402-27-1

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N'-(pyridin-2-ylmethyl)methanediamine

InChI

InChI=1S/C7H11N3/c8-6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6,8H2

InChI Key

NRRJXVJPLPJTSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyridin-2-yl)methyl]methanediamine typically involves the reaction of pyridine-2-carboxaldehyde with methanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as high-performance liquid chromatography (HPLC), may be employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridin-2-yl)methyl]methanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

N-[(Pyridin-2-yl)methyl]methanediamine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(Pyridin-2-yl)methyl]methanediamine involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can form coordinate bonds with metal ions, influencing the activity of metal-dependent enzymes and proteins. The compound’s biological activities may be attributed to its ability to interact with cellular components, such as DNA, proteins, and membranes, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Functional Groups Notable Features Reference
N-[(Pyridin-2-yl)methyl]methanediamine C₇H₁₁N₃ Pyridin-2-yl, methanediamine Rigid-flexible hybrid structure
N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-yl-ethane-1,2-diamine C₁₇H₂₄N₄O 4-Methoxyphenyl, pyrimidin-2-yl, diamine Enhanced solubility due to OMe
N-(2-Methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine C₁₇H₁₄N₄O₂ Nitrophenyl, pyridin-3-yl, pyrimidinyl Electron-withdrawing NO₂ group
N-Diphenylphosphanyl-N-{[diphenyl(2-pyridylimino)-λ⁵-phosphanyl]methyl}pyridin-2-amine C₃₄H₂₈N₃P₂ Phosphanyl, pyridylimino Catalytic metal coordination

Key Observations :

  • The 4-methoxyphenyl group in the ethane-1,2-diamine analog enhances solubility in polar solvents compared to the purely aromatic pyridinyl group in the target compound .
  • Phosphanyl-imino groups (as in the phosphoranyl derivative) enable robust coordination with transition metals, a feature absent in the target compound’s simpler diamine structure .

Physicochemical Properties

Hypothetical data based on structural analogs:

Property This compound N'-[(4-Methoxyphenyl)methyl]-...diamine N-(2-Methyl-5-nitrophenyl)-...amine
Solubility Moderate (polar solvents) High (due to OMe group) Low (nitro group reduces polarity)
Basicity (pKₐ) ~8.5 (pyridine N) ~7.0 (weaker due to OMe) ~6.8 (nitro group electron withdrawal)
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 180°C

Notes:

  • The methoxy group in the ethane-1,2-diamine derivative increases hydrophilicity, making it more suitable for aqueous-phase applications .
  • The pyrimidinyl and pyridinyl groups in analogs enhance π-π stacking interactions, which could influence crystallinity or binding affinity in biological systems .

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